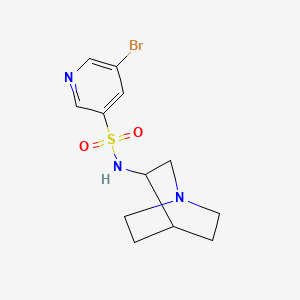

![molecular formula C21H30ClNO3 B594216 2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-4-propyl-benzeneethanamine,monohydrochloride CAS No. 1539266-43-7](/img/structure/B594216.png)

2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-4-propyl-benzeneethanamine,monohydrochloride

Übersicht

Beschreibung

25P-NBOMe (hydrochloride) is a synthetic compound that belongs to the phenethylamine class. It is a derivative of the phenethylamine 2C-P and is known for its potent agonistic activity at serotonin receptors, particularly the 5-HT2A receptor . This compound has been studied for its psychoactive properties and has been used in scientific research to understand its effects on the central nervous system.

Wirkmechanismus

Target of Action

The primary target of 2C-P-NBOMe HCl, also known as 25P-NBOMe hydrochloride, is the serotonin 2A receptor (5-HT2A) . This receptor plays a crucial role in the regulation of mood, cognition, and perception. The compound acts as a potent agonist at the 5-HT2A receptor .

Mode of Action

2C-P-NBOMe HCl interacts with the 5-HT2A receptor, mimicking the effects of serotonin, a neurotransmitter. It binds to the receptor and activates it, leading to a series of intracellular events. The initial effects of the drug are more related to its direct binding at 5-HT receptors . In later stages, especially for high doses of the drug, dopamine also plays an important role .

Biochemical Pathways

Upon activation of the 5-HT2A receptor, 2C-P-NBOMe HCl affects several biochemical pathways. These include the phospholipase C pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C. These events lead to various downstream effects, altering neuronal excitability and neurotransmitter release .

Pharmacokinetics

The pharmacokinetics of 2C-P-NBOMe HCl involves its absorption, distribution, metabolism, and excretion (ADME). The compound is known to readily pass through the blood-brain barrier . Peak drug concentrations were detected 30 and 60 min after the drug application in serum and brain tissue, respectively . The parental compound was still present in the brain 8 hours after administration . Cytochrome P450 enzymes, particularly CYP1A2, 2D6, 2C8, 2C19, and 3A4, are involved in the initial reactions of all investigated compounds .

Result of Action

The activation of the 5-HT2A receptor by 2C-P-NBOMe HCl leads to a range of effects. These include alterations in perception, mood, and thought, without inducing delirium, addiction, or memory impairment . It produces intense hallucinogenic, psychedelic, and entheogenic effects including open eye visualizations and closed-eye visualizations . It has also been associated with severe intoxications, leading to tachycardia and cardiac arrest, intense hallucinations, organ failure, coma, and even death .

Action Environment

The action, efficacy, and stability of 2C-P-NBOMe HCl can be influenced by various environmental factors. These include the presence of other substances, the physiological state of the individual, and the route of administration. For instance, the presence of inhibitors of the CYP enzymes could potentially increase the drug’s cytotoxicity, suggesting that CYP-mediated metabolism functions as a detoxification pathway .

Biochemische Analyse

Biochemical Properties

The compound interacts with various enzymes and proteins. It is metabolized primarily via O-dealkylation, hydroxylation, and glucuronidation . Enzymes such as CYP1A2, 2D6, 2C8, 2C19, and 3A4 are involved in the initial reactions of the compound . The compound is also known to interact with the serotonin receptor 5-HT2A .

Cellular Effects

2-(4-Propyl-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride has significant effects on various types of cells and cellular processes. It has been found to exhibit cytotoxic effects towards differentiated SH-SY5Y cells and primary rat cortical cultures . The compound influences cell function by disrupting motor performance and attenuating sensorimotor gating .

Molecular Mechanism

The compound exerts its effects at the molecular level through various mechanisms. It is known to be a highly potent 5-HT2A receptor agonist . The compound’s mechanism of action involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Propyl-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride change over time. The compound penetrates animal brain tissue in a relatively slow manner, with peak drug concentrations detected 30 and 60 minutes after drug application in serum and brain tissue, respectively .

Dosage Effects in Animal Models

The effects of the compound vary with different dosages in animal models. High doses of the compound have been found to decrease locomotor activity and disrupt sensorimotor gating .

Metabolic Pathways

The compound is involved in various metabolic pathways. It is extensively metabolized in HepaRG cells mainly via O-dealkylation, hydroxylation, glucuronidation, and combinations thereof .

Transport and Distribution

2-(4-Propyl-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride is transported and distributed within cells and tissues. The compound readily passes through the blood-brain barrier, suggesting that it is distributed in the brain tissue .

Vorbereitungsmethoden

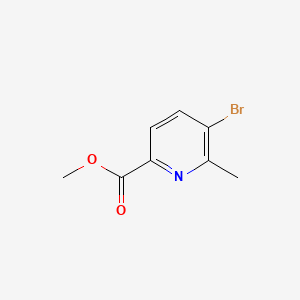

Synthetic Routes and Reaction Conditions: The synthesis of 25P-NBOMe (hydrochloride) involves the reaction of 2,5-dimethoxy-4-propylphenethylamine with 2-methoxybenzaldehyde in the presence of a reducing agent to form the final product . The reaction typically requires anhydrous conditions and a controlled temperature to ensure the purity and yield of the product.

Industrial Production Methods: Industrial production of 25P-NBOMe (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The final product is often purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 25P-NBOMe (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann je nach den verwendeten Bedingungen und Reagenzien zur Bildung verschiedener Oxidationsprodukte führen.

Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandenen funktionellen Gruppen verändern und möglicherweise ihre Aktivität verändern.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.

Substitution: Halogenierungsmittel und andere Elektrophile werden unter kontrollierten Bedingungen verwendet, um Substitutionsreaktionen zu erreichen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zur Bildung von Chinonen führen, während die Reduktion verschiedene Amine liefern kann .

Wissenschaftliche Forschungsanwendungen

25P-NBOMe (Hydrochlorid) wurde ausgiebig auf seine Anwendungen in verschiedenen Bereichen untersucht:

Chemie: Es wird als Referenzstandard in der analytischen Chemie verwendet, um seine Struktur und Eigenschaften zu untersuchen.

Biologie: Die Verbindung wird in der neuropharmakologischen Forschung verwendet, um ihre Auswirkungen auf Serotoninrezeptoren und das zentrale Nervensystem zu verstehen.

Medizin: Obwohl sie nicht klinisch eingesetzt wird, dient sie als Werkzeug in der Forschung, um potenzielle therapeutische Ziele zu erforschen.

Industrie: Es wird in der forensischen Wissenschaft zum Nachweis und zur Analyse von psychoaktiven Substanzen eingesetzt

5. Wirkmechanismus

Der primäre Wirkmechanismus von 25P-NBOMe (Hydrochlorid) beinhaltet seine agonistische Aktivität am 5-HT2A-Rezeptor. Diese Wechselwirkung führt zur Aktivierung nachgeschalteter Signalwege, was zu einer veränderten Neurotransmitterfreisetzung und Veränderungen der neuronalen Aktivität führt. Die Verbindung weist auch eine Affinität zu anderen Serotoninrezeptoren wie 5-HT2C auf, was zu ihrem gesamten pharmakologischen Profil beiträgt .

Vergleich Mit ähnlichen Verbindungen

25P-NBOMe (Hydrochlorid) ist Teil der NBOMe-Reihe von Verbindungen, zu der auch andere Derivate wie 25I-NBOMe, 25C-NBOMe und 25B-NBOMe gehören. Diese Verbindungen haben eine ähnliche Struktur, unterscheiden sich aber in ihren Substituenten, was zu Variationen in ihrer Potenz und Rezeptoraffinität führt . Im Vergleich zu seinen Analoga ist 25P-NBOMe (Hydrochlorid) aufgrund seiner spezifischen Propylgruppe einzigartig, die seine Bindungsaffinität und pharmakologischen Wirkungen beeinflusst .

Ähnliche Verbindungen:

- 25I-NBOMe

- 25C-NBOMe

- 25B-NBOMe

- 25E-NBOMe

- 25D-NBOMe

Eigenschaften

IUPAC Name |

2-(2,5-dimethoxy-4-propylphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO3.ClH/c1-5-8-16-13-21(25-4)17(14-20(16)24-3)11-12-22-15-18-9-6-7-10-19(18)23-2;/h6-7,9-10,13-14,22H,5,8,11-12,15H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFXIHLGJEDZUTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C=C1OC)CCNCC2=CC=CC=C2OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301345145 | |

| Record name | 25P-NBOMe hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301345145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1539266-43-7 | |

| Record name | 2-(4-Propyl-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1539266437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25P-NBOMe hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301345145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25P-NBOME HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87ST47913O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]octanamide](/img/structure/B594139.png)

![4(3H)-Quinazolinone, 2-butyl-6,7,8-trimethoxy-3-[[2-(1H-tetrazol-5-yl)[1,1-biphenyl]-4-yl]methyl]-](/img/new.no-structure.jpg)

![cyclopenta-1,3-diene;1-[(S)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+)](/img/structure/B594159.png)